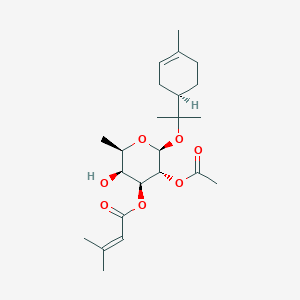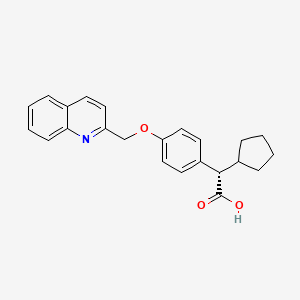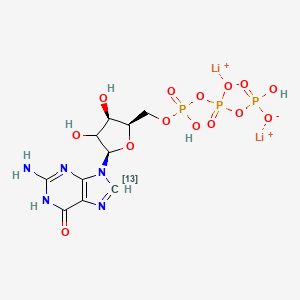
Guanosine triphosphate-13C (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine triphosphate-13C (dilithium) is a stable isotope-labeled form of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell division. The 13C labeling allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the molecular dynamics and interactions of guanosine triphosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanosine triphosphate-13C (dilithium) involves the incorporation of 13C-labeled carbon atoms into the guanosine triphosphate molecule. This can be achieved through chemical synthesis or biosynthetic methods using 13C-labeled precursors. The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the incorporation of the 13C isotope into the guanosine triphosphate structure.
Industrial Production Methods: Industrial production of guanosine triphosphate-13C (dilithium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include fermentation using genetically modified microorganisms that can incorporate 13C-labeled precursors into guanosine triphosphate. The final product is then purified and converted into the dilithium salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: Guanosine triphosphate-13C (dilithium) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are essential for its role in cellular processes and can be studied using the 13C label to track the molecular changes.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under physiological conditions.
Phosphorylation: Requires specific kinases and adenosine triphosphate as a phosphate donor.
Nucleophilic Substitution: Involves nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Hydrolysis: Produces guanosine diphosphate and inorganic phosphate.
Phosphorylation: Results in the formation of guanosine tetraphosphate.
Nucleophilic Substitution: Leads to various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Guanosine triphosphate-13C (dilithium) has numerous applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular interactions and dynamics.
Biology: Helps in understanding the role of guanosine triphosphate in signal transduction, protein synthesis, and cell division.
Medicine: Investigated for its potential as a therapeutic agent and in drug development, particularly in targeting guanosine triphosphate-related pathways.
Industry: Utilized in the production of stable isotope-labeled compounds for various applications, including metabolic studies and tracer experiments.
Mechanism of Action
Guanosine triphosphate-13C (dilithium) exerts its effects by participating in various cellular processes:
Signal Transduction: Acts as a molecular switch in G-protein coupled receptor signaling pathways.
Protein Synthesis: Involved in the initiation, elongation, and termination phases of protein synthesis at the ribosome.
Cell Division: Regulates the progression of the cell cycle and ensures proper cell division.
The molecular targets include G-proteins, kinases, and ribosomal proteins, which interact with guanosine triphosphate to mediate its effects.
Comparison with Similar Compounds
Adenosine triphosphate-13C (dilithium): Another stable isotope-labeled nucleotide used in similar applications.
Cytidine triphosphate-13C (dilithium): Used in studies of nucleic acid metabolism and synthesis.
Uridine triphosphate-13C (dilithium): Investigated for its role in glycogen synthesis and other metabolic pathways.
Uniqueness: Guanosine triphosphate-13C (dilithium) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in a wide range of cellular processes. The 13C labeling provides a powerful tool for studying these processes in detail, making it a valuable compound in both basic and applied research.
Properties
Molecular Formula |
C10H14Li2N5O14P3 |
|---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i2+1;; |
InChI Key |
SPQUPDOUIWTDAU-DCJSODGBSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)

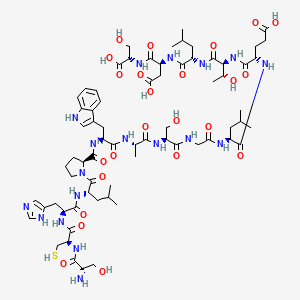
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
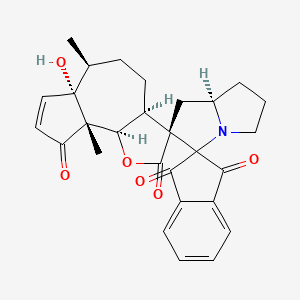
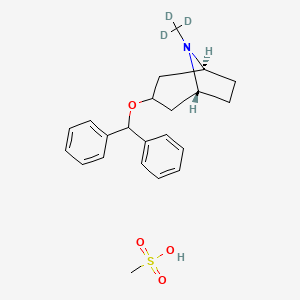

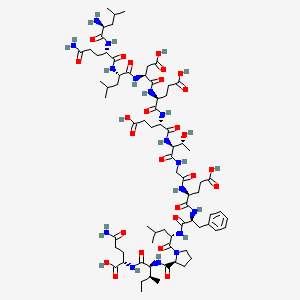

![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

